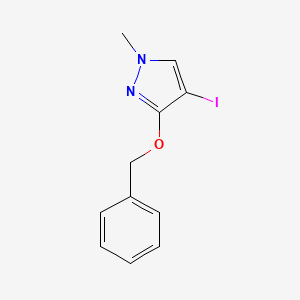

3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole

Description

3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a benzyloxy group at position 3, an iodine atom at position 4, and a methyl group at position 1 of the pyrazole ring. The iodine atom introduces opportunities for further functionalization (e.g., cross-coupling reactions), while the benzyloxy group may enhance lipophilicity, influencing bioavailability or substrate interactions.

Properties

Molecular Formula |

C11H11IN2O |

|---|---|

Molecular Weight |

314.12 g/mol |

IUPAC Name |

4-iodo-1-methyl-3-phenylmethoxypyrazole |

InChI |

InChI=1S/C11H11IN2O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

InChI Key |

OZOSLZVRESKQSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrazole derivative.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction: The iodine atom can be reduced to form deiodinated pyrazole derivatives.

Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Deiodinated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may interact with specific receptors, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects in Pyrazole Derivatives

Key Observations :

- Iodine Position: In this compound, the iodine at position 4 creates distinct electronic effects compared to the iodine at position 5 in its nitrophenyl analog .

- N1 Substituent : The methyl group at N1 in the target compound is electron-donating, contrasting with the electron-withdrawing 4-nitrophenyl group in the analog from . This difference likely influences the pyrazole ring’s electron density and stability .

- Benzyloxy vs. Benzoyl : The benzyloxy group (electron-donating via O–CH₂Ph) offers different solubility and steric profiles compared to the benzoyl group (electron-withdrawing) in the compound from .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data of Pyrazole Derivatives

Analysis :

- The IR spectrum of the carbaldehyde analog () highlights strong C=O (1633 cm⁻¹) and NO₂ (1348 cm⁻¹) stretches, absent in the target compound. Instead, the target’s IR would feature C–O (benzyloxy) and C–I stretches, though specific data are unavailable .

- ¹H NMR of the target compound would show distinct benzyl aromatic protons (δ ~7.2–7.5) and a methyl singlet (~δ 3.5), contrasting with the aldehyde proton (δ ~9.2) in ’s compound .

Reactivity and Functionalization Potential

- Halogen Reactivity : The iodine in the target compound is amenable to Suzuki-Miyaura or Ullmann couplings, similar to the 5-iodo analog in . However, steric effects from the adjacent benzyloxy group may slow reactivity compared to the 5-iodo derivative .

- Benzyloxy Group Stability: The benzyloxy group is susceptible to hydrogenolysis, offering a route to hydroxyl-substituted derivatives. This contrasts with the stable benzothiazolyl group in ’s compound, which is less reactive under standard conditions .

Notes

Data Limitations : Direct experimental data for this compound are scarce; comparisons rely on structurally related compounds from literature.

Biological Studies: No evidence addresses the target compound’s bioactivity, necessitating further research to validate inferred properties.

Biological Activity

3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzyloxy group and an iodine atom at the 4-position. The presence of these substituents significantly influences its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and PC3. The mechanism often involves the modulation of caspase activity, which is crucial for programmed cell death. For example, a related pyrazole compound demonstrated an IC50 value of 39.70 µM against MCF-7 cells, suggesting that structural modifications can enhance cytotoxic effects .

2. Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. In particular, compounds with similar structures have shown efficacy in inhibiting inflammatory mediators in vitro. One study highlighted the potential of pyrazoles to reduce reactive oxygen species (ROS) production and inhibit platelet aggregation, with IC50 values ranging from 94 to 265 µM . This suggests that this compound may also exhibit similar anti-inflammatory effects.

3. Antimicrobial Activity

The antimicrobial potential of pyrazoles has been documented, with some derivatives showing activity against various bacterial strains. For example, one study reported antimicrobial activity against Staphylococcus aureus and Salmonella typhi, with inhibition concentrations ranging from 1.95 to 15.625 mg/mL . Given the structural similarities, it is plausible that this compound could also demonstrate antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their chemical structure. The presence of electron-withdrawing groups (like iodine) or electron-donating groups (like benzyloxy) can significantly affect their potency and selectivity against various biological targets. A study indicated that modifications at the 3-position of the phenyl ring did not significantly alter activity, suggesting that the core pyrazole structure is critical for maintaining biological function .

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds with similar structures to this compound had IC50 values indicating potent antiproliferative activity (e.g., GI50 values as low as 0.25 µM against breast cancer cells) .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit inflammatory pathways in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines and ROS production, supporting the hypothesis that structural modifications can lead to enhanced anti-inflammatory effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution reactions.

Key Reactions:

-

Cross-Coupling (Suzuki-Miyaura):

Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields biarylpyrazole derivatives. -

Alkoxy/Amination:

CuI-catalyzed coupling with alcohols or amines replaces iodine with alkoxy/amino groups.

Grignard and Organometallic Additions

The iodine atom participates in halogen-metal exchange, enabling the introduction of carbonyl or alkyl groups.

Key Reactions:

-

Grignard Addition:

Reaction with isopropylmagnesium chloride forms ketones after quenching with electrophiles.

Reduction Reactions

The benzyloxy group can be selectively reduced to a hydroxyl group under hydrogenolysis conditions.

Key Reactions:

-

Hydrogenolysis:

Catalytic hydrogenation removes the benzyl protecting group.Reagents/Conditions Product Yield Source H₂, Pd/C, MeOH/EtOAc 4-Iodo-1-methyl-1H-pyrazol-3-ol 85–90%

Cyclization and Heterocycle Formation

The iodine and benzyloxy groups facilitate cyclization to form fused heterocycles.

Key Reactions:

-

Claisen Rearrangement/Ring-Closing Metathesis (RCM):

Allylation followed by RCM yields pyrazolo-oxazine derivatives.

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution, though the benzyloxy group directs reactivity.

Key Reactions:

-

Nitration/Sulfonation:

Limited by steric hindrance from the benzyloxy group, but feasible under controlled conditions.

Oxidative Transformations

The methyl group at N1 is stable under most conditions, but side-chain oxidation is possible.

Key Reactions:

-

Oxidation of Side Chains:

Example: Conversion of allyl groups to carbonyls via ozonolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.